molecular formula C22H28FN4O6P B1683195 Fosfato de toceranib CAS No. 874819-74-6

Fosfato de toceranib

Número de catálogo: B1683195
Número CAS: 874819-74-6
Peso molecular: 494.5 g/mol
Clave InChI: AOORBROPMMRREB-HBPAQXCTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El fosfato de toceranib, comercializado bajo la marca Palladia, es un inhibidor de la tirosina quinasa receptora que se utiliza principalmente en medicina veterinaria para el tratamiento de tumores mastocíticos caninos. Es el primer medicamento desarrollado específicamente para el tratamiento del cáncer en perros . El this compound funciona inhibiendo múltiples tirosina quinasas, que son enzimas involucradas en las vías de señalización que regulan la división y supervivencia celular .

Aplicaciones Científicas De Investigación

El fosfato de toceranib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El fosfato de toceranib ejerce sus efectos inhibiendo múltiples tirosina quinasas receptoras, que incluyen:

    Receptor del Factor de Crecimiento Endotelial Vascular 2 (VEGFR2): Involucrado en la formación de nuevos vasos sanguíneos (angiogénesis).

    Receptor del Factor de Crecimiento Derivado de Plaquetas (PDGFR): Desempeña un papel en el crecimiento y supervivencia celular.

    Receptor del Factor de Células Madre (KIT): Importante para la proliferación y supervivencia de ciertos tipos de células.

Al bloquear estos receptores, el this compound interrumpe las vías de señalización que promueven el crecimiento tumoral y la angiogénesis, lo que lleva a la muerte de las células tumorales y la reducción del suministro de sangre al tumor .

Safety and Hazards

Toceranib phosphate is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes . It should be used cautiously in pets with liver or kidney problems, or pets with existing gastrointestinal problems, bone marrow problems, or infection .

Métodos De Preparación

La síntesis del fosfato de toceranib implica varios pasos, comenzando con la preparación de la estructura central de indolinona. La ruta sintética generalmente incluye:

Los métodos de producción industrial para el this compound están diseñados para garantizar una alta pureza y rendimiento, a menudo involucrando condiciones de reacción optimizadas y pasos de purificación para eliminar impurezas .

Análisis De Reacciones Químicas

El fosfato de toceranib sufre diversas reacciones químicas, que incluyen:

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la hidrólisis puede producir la forma de base libre de toceranib .

Comparación Con Compuestos Similares

El fosfato de toceranib es similar a otros inhibidores de la tirosina quinasa, como el sunitinib, que se utiliza en medicina humana. Ambos compuestos inhiben múltiples tirosina quinasas y tienen efectos antitumorales y antiangiogénicos . El this compound es único en su aprobación específica para uso veterinario y su desarrollo como el primer tratamiento contra el cáncer para perros .

Compuestos Similares

    Sunitinib: Utilizado en medicina humana para el tratamiento del carcinoma de células renales y los tumores estromales gastrointestinales.

    Imatinib: Otro inhibidor de la tirosina quinasa utilizado para tratar la leucemia mieloide crónica y los tumores estromales gastrointestinales.

    Sorafenib: Utilizado para el tratamiento de cánceres de hígado, riñón y tiroides.

El this compound destaca por su aplicación específica en oncología veterinaria y su eficacia en el tratamiento de tumores mastocíticos caninos .

Propiedades

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O2.H3O4P/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27;1-5(2,3)4/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28);(H3,1,2,3,4)/b17-12-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOORBROPMMRREB-HBPAQXCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN4O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874819-74-6
Record name Toceranib phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874819746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 874819-74-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOCERANIB PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24F9PF7J3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Toceranib phosphate
Reactant of Route 2
Toceranib phosphate
Reactant of Route 3
Toceranib phosphate
Reactant of Route 4
Reactant of Route 4
Toceranib phosphate
Reactant of Route 5
Reactant of Route 5
Toceranib phosphate
Reactant of Route 6
Toceranib phosphate
Customer
Q & A

Q1: What is the primary mechanism of action of toceranib phosphate?

A1: Toceranib phosphate exerts its anti-tumor and anti-angiogenic effects by inhibiting multiple receptor tyrosine kinases []. Its primary targets include c-Kit, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptors (PDGFRs) [].

Q2: How does toceranib phosphate's inhibition of c-Kit affect mast cell tumors?

A2: Toceranib phosphate binds to the intracellular kinase domain of c-Kit, preventing its activation []. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and differentiation, ultimately leading to tumor cell death [].

Q3: What is the significance of VEGFR2 inhibition by toceranib phosphate?

A3: VEGFR2 plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR2, toceranib phosphate hinders the development of new blood vessels that supply nutrients and oxygen to the tumor, thereby limiting tumor growth [, ].

Q4: What is the molecular formula and weight of toceranib phosphate?

A4: Unfortunately, the provided research excerpts do not explicitly mention the molecular formula and weight of toceranib phosphate.

Q5: Is there any information available regarding the material compatibility and stability of toceranib phosphate under various conditions?

A5: The provided research primarily focuses on the pharmacological aspects of toceranib phosphate. Information regarding material compatibility and stability under various conditions is not discussed within these excerpts.

Q6: How is toceranib phosphate absorbed, distributed, metabolized, and excreted in dogs?

A6: Toceranib phosphate is administered orally and demonstrates good oral bioavailability in dogs (76.9%) []. It is highly protein-bound in plasma (90.8-92.8%) and exhibits a large volume of distribution, suggesting extensive tissue distribution []. Toceranib phosphate undergoes hepatic metabolism, primarily forming an alicyclic N-oxide metabolite []. The majority of the drug is excreted in feces (92%), with a small portion (7%) excreted in urine []. The long elimination half-life (around 31 hours) suggests enterohepatic recirculation [, ].

Q7: Does food affect the pharmacokinetics of toceranib phosphate?

A7: Studies in laboratory beagles found no statistically significant differences in pharmacokinetic parameters when toceranib phosphate was administered in fed versus fasted states [].

Q8: What types of in vitro assays have been used to study the activity of toceranib phosphate?

A8: Researchers have employed various in vitro assays to investigate toceranib phosphate's effects on cancer cells, including cell growth inhibition assays (transwell assays), wound healing assays (to assess cell migration), and colony formation assays (to assess cell proliferation and survival) [].

Q9: What animal models have been used to evaluate toceranib phosphate's efficacy?

A9: Mouse xenograft models, where human or canine cancer cells are implanted into mice, have been utilized to study toceranib phosphate's in vivo efficacy. One study specifically used an orthotopic xenograft model, implanting canine osteosarcoma cells directly into the bone marrow of mice, to mimic the natural tumor environment [].

Q10: What types of cancers in dogs have shown responses to toceranib phosphate in clinical studies?

A10: Toceranib phosphate demonstrates clinical efficacy against a variety of canine cancers, including mast cell tumors [, ], anal sac adenocarcinoma [], nasal carcinoma [, ], and gastrointestinal stromal tumors [].

Q11: Are there any known mechanisms of resistance to toceranib phosphate in canine mast cell tumors?

A11: Yes, research suggests that acquired resistance to toceranib phosphate can develop in canine mast cell tumors. One mechanism involves the acquisition of secondary mutations in the c-Kit gene, the primary target of toceranib phosphate []. These mutations can alter the drug's binding site, rendering it less effective [].

Q12: What are the most common adverse effects associated with toceranib phosphate administration in dogs?

A12: The most frequently reported adverse events in dogs receiving toceranib phosphate are gastrointestinal disturbances, primarily diarrhea and anorexia [, , , , ]. These effects are generally mild to moderate in severity and can often be managed with dose adjustments or supportive care [, ].

Q13: Are there any concerns regarding toceranib phosphate's effects on the cardiovascular system in dogs?

A13: Yes, toceranib phosphate administration has been associated with an increased risk of systemic hypertension (high blood pressure) in dogs []. Regular blood pressure monitoring is recommended for dogs undergoing treatment with toceranib phosphate [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.